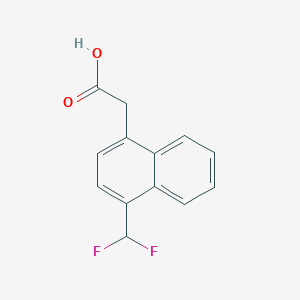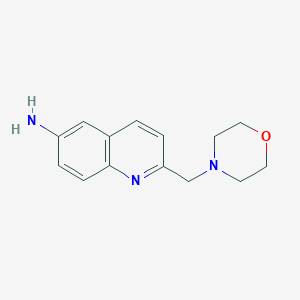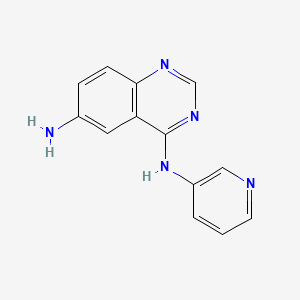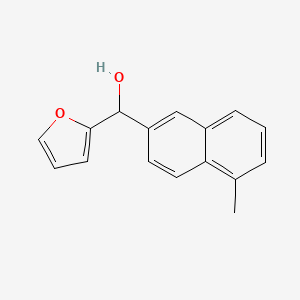
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane is an organosilicon compound with the molecular formula C11H20O2Si2 It is characterized by the presence of two silicon atoms bonded to a phenyl group and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows: [ \text{PhSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{PhSi(OCH}_3)_3 + 3 \text{HCl} ]
Another method involves the reaction of phenylsilane with dimethoxymethylsilane in the presence of a catalyst such as platinum or palladium. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted silanes.
Substitution: Halogenated or alkylated silanes.
Applications De Recherche Scientifique
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty polymers and as a component in coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the silicon atoms can form stable bonds with other elements. These interactions enable the compound to exert its effects in different chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
- 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
- 1,2-Bis(chlorodimethylsilyl)ethane
Uniqueness
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane is unique due to the presence of both methoxy and phenyl groups, which impart distinct chemical properties. The phenyl group enhances the compound’s stability and reactivity, while the methoxy groups provide sites for further functionalization. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
82281-37-6 |
|---|---|
Formule moléculaire |
C11H20O2Si2 |
Poids moléculaire |
240.44 g/mol |
Nom IUPAC |
methoxy-[methoxy(dimethyl)silyl]-methyl-phenylsilane |
InChI |
InChI=1S/C11H20O2Si2/c1-12-14(3,4)15(5,13-2)11-9-7-6-8-10-11/h6-10H,1-5H3 |
Clé InChI |
AEACYJZTEZTIRG-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)[Si](C)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871009.png)


![Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-](/img/structure/B11871029.png)

![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871049.png)
![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)




